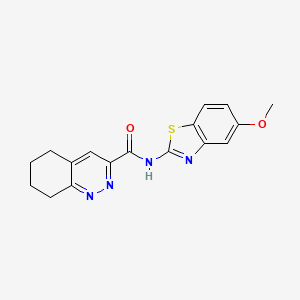

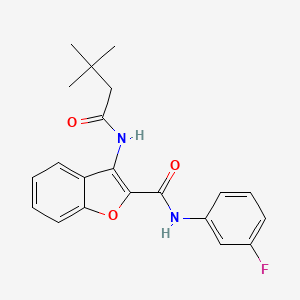

![molecular formula C15H17N3O3S B2529613 N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide CAS No. 692746-38-6](/img/structure/B2529613.png)

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is a chemical entity that can be associated with a class of organic compounds known as carboxamides. These compounds are characterized by the presence of a carboxamide group (-CONH2), which is a derivative of carboxylic acids where the hydroxyl group is replaced by an amine group. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups, such as pyridine carboxamide derivatives, have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the formation of heterosynthons, as seen in the carboxamide-pyridine N-oxide synthon used for crystal engineering and pharmaceutical cocrystals . Another example is the synthesis of a novel compound with a pyridine and carboxamide moiety, which was characterized using NMR, FT-IR, MS, and X-ray diffraction . These methods are indicative of the potential synthetic routes that could be employed for the synthesis of this compound, with an emphasis on the formation of strong hydrogen bonds in the solid state.

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is often confirmed using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Computational methods such as Density Functional Theory (DFT) are also used to optimize the structure and compare it with experimental data, ensuring consistency and accuracy in the molecular structure determination .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of carboxamide groups can involve nucleophilic attack at the carbonyl carbon, leading to various transformations. The presence of a pyridine ring can also influence the reactivity, as seen in the synthesis of a pincer-type compound where the pyridine moieties are key structural elements .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives can be predicted using computational tools such as ADMET, which assesses the pharmacokinetic profile of the compounds . The molecular packing and stability of these compounds in the solid state are often influenced by hydrogen bonding and other non-covalent interactions, as evidenced by Hirshfeld surface analysis and interaction energy calculations . These analyses provide insights into the solubility, melting point, and other physical properties that are crucial for the practical application of the compound.

Applications De Recherche Scientifique

Synthesis and Material Applications

Aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups have been synthesized, exhibiting outstanding solubility and thermal stability. These polymers, when blended with polyanilines, showed significant conductivity, highlighting their potential in material science applications, especially in the development of new polymeric materials with high thermal stability and conductive properties (Ravikumar & Saravanan, 2012).

Antimicrobial and Anticancer Agents

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. For example, macrocyclic pentaazapyridine and dipeptide pyridine derivatives have shown promise as antimicrobial agents, potentially contributing to the development of new therapeutic agents (Flefel et al., 2018). Furthermore, novel pyrazolopyrimidines derivatives have been investigated as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer treatment and inflammation reduction (Rahmouni et al., 2016).

Liquid Crystalline Properties

Heterocyclic pyridine-based compounds have been synthesized and characterized, revealing their liquid crystalline properties. Such materials are crucial for applications in display technologies and sensors, where the manipulation of liquid crystalline phases can impact the performance and efficiency of the devices (Ong et al., 2018).

Supramolecular Chemistry

The study of hydrogen-bonding motifs in compounds with carboxamide groups has provided insights into the competition and commensuration between different supramolecular synthons. This research is vital for the design of new materials with tailored properties through crystal engineering (Long et al., 2014).

Propriétés

IUPAC Name |

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11(2)18-22(20,21)14-5-3-13(4-6-14)17-15(19)12-7-9-16-10-8-12/h3-11,18H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAUKXSHEWRIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

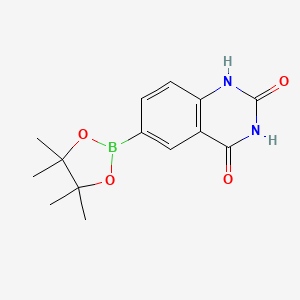

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)

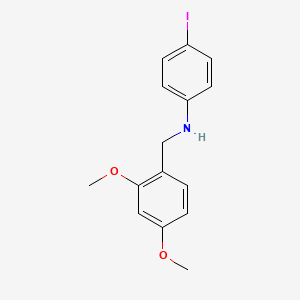

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)

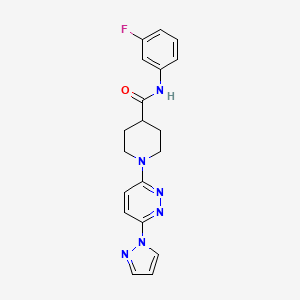

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)

![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)

![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)